molecular formula C18H12N6O2S B13358715 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13358715
M. Wt: 376.4 g/mol
InChI Key: MWZFWAKQRCMOGD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic system combining a 1,3-benzodioxole moiety, a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, and a 2-methylimidazo[1,2-a]pyridine scaffold. The methylimidazopyridine subunit may improve binding affinity to biological targets, such as kinases or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities.

Properties

Molecular Formula

C18H12N6O2S

Molecular Weight

376.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N6O2S/c1-10-15(23-7-3-2-4-14(23)19-10)16-20-21-18-24(16)22-17(27-18)11-5-6-12-13(8-11)26-9-25-12/h2-8H,9H2,1H3

InChI Key

MWZFWAKQRCMOGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalytic amount of piperidine . The reaction is usually carried out in refluxing ethanol for several hours to yield the desired triazolothiadiazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Core Structure Key Biological Activities Lipophilicity (LogP)* Key Reference Findings
Target Compound :
6-(1,3-Benzodioxol-5-yl), 2-methylimidazopyridine
Triazolo[3,4-b][1,3,4]thiadiazole Hypothesized: Antimicrobial, CNS activity ~3.8 (predicted) Enhanced π-π stacking due to benzodioxole; improved metabolic stability
3-(3-Pyridyl)-6-substituted Triazolo[3,4-b]thiadiazoles (e.g., 2a–2s) Triazolo[3,4-b][1,3,4]thiadiazole Vasodilation (EC₅₀: 10–50 μM) 2.1–3.5 Pyridyl groups enhance vasodilatory activity via NO modulation
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine derivatives (e.g., 6 ) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Anticancer (IC₅₀: ~15 μM in HeLa cells) ~4.2 Methoxyphenyl group increases DNA intercalation potential
3-Alkyl/Aryl-6-(3’-pyridyl)triazolo[3,4-b]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole Antibacterial (MIC: 8–32 μg/mL against S. aureus) 2.5–3.8 Alkyl chains improve membrane permeability

*Lipophilicity values are computational estimates (e.g., using XLogP3).

Key Observations :

Substituent-Driven Bioactivity: The benzodioxole group in the target compound distinguishes it from pyridyl- or methoxyphenyl-substituted analogs. In contrast, 3-pyridyl substituents (as in 2a–2s) favor vasodilation, likely via endothelial nitric oxide synthase (eNOS) activation .

Core Structure Impact :

  • Triazolothiadiazoles generally exhibit better antimicrobial and anti-inflammatory activity than pyrrolo-thiazolo-pyrimidines (e.g., compound 6 ), which are more specialized in anticancer applications .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Triazolothiadiazoles with bulky aryl groups (e.g., benzodioxole) show superior Gram-positive bacterial inhibition compared to alkyl-substituted analogs, possibly due to increased membrane disruption .
  • Vasodilatory Activity : Pyridyl-substituted derivatives (e.g., 2a–2s) achieve vasodilation at lower concentrations (EC₅₀: 10 μM) than benzodioxole-containing compounds, suggesting substituent-specific target engagement .
  • Synthetic Accessibility : The target compound’s synthesis requires multi-step heterocyclic coupling, whereas simpler triazolothiadiazoles (e.g., 2a–2s) are synthesized efficiently via phase-transfer catalysis .

Biological Activity

The compound 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological potentials based on recent research findings.

Molecular Information

  • Molecular Formula : C18H14N4O3S
  • Molecular Weight : 366.39 g/mol
  • CAS Number : 876887-27-3

The compound features a combination of imidazole and thiadiazole rings, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial properties. A study involving multiple synthesized derivatives demonstrated that these compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ampicillin and streptomycin .

Compound MIC (µg/mL) Activity Against
Compound A8MRSA
Compound B16E. coli
Compound C32S. aureus

The results indicate that the presence of the benzodioxole moiety enhances the antimicrobial efficacy of the triazole-thiadiazole framework .

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole ring has been extensively studied. A review highlighted that these derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and apoptosis induction in cancer cells. Specifically, compounds were tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing IC50 values significantly lower than those of established chemotherapeutics .

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG25.0Doxorubicin (10)
A5497.5Cisplatin (15)

These findings suggest that the incorporation of the benzodioxole group into the thiadiazole structure may enhance cytotoxic activity against cancer cells .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds similar to 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine have shown promise in various other biological activities:

  • Antioxidant Activity : Several studies have reported that these compounds can scavenge free radicals effectively.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers in vitro.
  • Anticonvulsant Properties : Some derivatives have been tested for their ability to prevent seizures in animal models .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of synthesized triazolo-thiadiazole derivatives against resistant bacterial strains. The results demonstrated that certain compounds exhibited up to 80-fold greater antifungal activity compared to ketoconazole and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer effects of these derivatives on different human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HepG2 cells while maintaining low toxicity towards normal cells .

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